![molecular formula C17H16N2O3 B2837332 ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate CAS No. 73981-91-6](/img/structure/B2837332.png)
ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate
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Description
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds.
Scientific Research Applications
Anti-Inflammatory Agent
Ethyl (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanoate: has demonstrated potent anti-inflammatory activity. Specifically, it acts as an antagonist of the CB2 receptor, which plays a crucial role in immune responses. Here’s how it works:
- Applications :
Medicinal Chemistry and Drug Development
The unique structure of ethyl (2E)-3-oxo-3-phenyl-2-(2-phenylhydrazin-1-ylidene)propanoate makes it an interesting candidate for drug development:
- Allosteric Binding Sites : Molecular modeling studies hint at an allosteric binding site on the CB2 receptor, which could be exploited for drug design .
Heterocyclic Synthesis
This compound belongs to the class of hydrazonyl halides, which undergo heteroannulation reactions. Researchers can use it for the synthesis of spiroheterocycles and other complex structures .
Fluorinated Derivatives
Consider exploring fluorinated derivatives of this compound. For instance, ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate offers enhanced reactivity and selectivity due to its trifluoromethyl group. It’s a valuable tool for synthetic chemists .
properties
IUPAC Name |
ethyl (E)-3-hydroxy-3-phenyl-2-phenyldiazenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)15(16(20)13-9-5-3-6-10-13)19-18-14-11-7-4-8-12-14/h3-12,20H,2H2,1H3/b16-15+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGPYBIWLXWAG-REAJMKINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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